Plectrodorine

説明

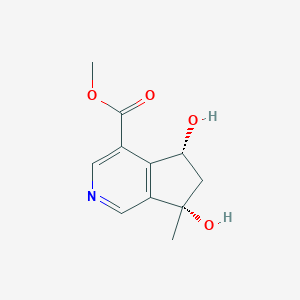

Structure

3D Structure

特性

分子式 |

C11H13NO4 |

|---|---|

分子量 |

223.22 g/mol |

IUPAC名 |

methyl (5R,7S)-5,7-dihydroxy-7-methyl-5,6-dihydrocyclopenta[c]pyridine-4-carboxylate |

InChI |

InChI=1S/C11H13NO4/c1-11(15)3-8(13)9-6(10(14)16-2)4-12-5-7(9)11/h4-5,8,13,15H,3H2,1-2H3/t8-,11+/m1/s1 |

InChIキー |

GNAUPFKGYHLREZ-KCJUWKMLSA-N |

異性体SMILES |

C[C@@]1(C[C@H](C2=C1C=NC=C2C(=O)OC)O)O |

正規SMILES |

CC1(CC(C2=C1C=NC=C2C(=O)OC)O)O |

同義語 |

plectrodorine |

製品の起源 |

United States |

Discovery, Isolation, and Natural Occurrence

Historical Context of Plectrodorine Isolation

The isolation of this compound is part of the broader scientific exploration of the genus Salvia for its diverse chemical constituents. Research into the roots of Salvia digitaloides has yielded various compounds, including diterpenoids and a cyclopenta[c]pyridine derivative. It was within this context of investigating the rich chemical profile of this plant that this compound was identified. Further research has also led to the total synthesis of (-)-plectrodorine, a significant achievement in natural product chemistry that helps confirm its molecular structure. nih.gov

Botanical Sources and Geographical Distribution

This compound and its related alkaloids are found in distinct plant families and genera, distributed across different geographical regions.

Primary Isolation from Salvia digitaloides

The primary botanical source of this compound is Salvia digitaloides. This herbaceous perennial shrub is native to the Chinese provinces of Guizhou, Sichuan, and Yunnan. The compound is isolated from the roots of the plant, which have been a key focus of phytochemical studies.

Table 1: Botanical Source and Distribution of this compound

| Compound | Botanical Source | Family | Geographical Distribution of Source Plant |

|---|

Identification of Related Alkaloids (e.g., Isothis compound) from other Genera (e.g., Psydrax)

A related alkaloid, Isothis compound, has been identified in a different plant genus, Psydrax, which belongs to the Rubiaceae family. Specifically, Isothis compound has been found in Psydrax odorata and is mentioned in studies involving Psydrax subcordata. researchgate.netopenedition.orgird.fr Psydrax odorata is a flowering shrub or small tree native to the Pacific Islands, New Guinea, and Australia.

Table 2: Botanical Source of Isothis compound

| Compound | Botanical Source | Family | Geographical Distribution of Source Plant |

|---|

Ethnobotanical Background and Traditional Uses of Source Plants

The plants from which this compound and its analogs are isolated have a history of use in traditional medicine.

The primary source of this compound, Salvia digitaloides, is utilized in traditional medicine in Yunnan, China. Local Tibetan communities have traditionally soaked the roots of this plant in alcohol to create a special "red wine," which is consumed to enhance physical strength.

The genus Psydrax, from which Isothis compound is isolated, also has a place in traditional practices. For instance, the roots of Psydrax schimperiana are used traditionally to treat diarrhea in Ethiopia. In Tahitian traditional medicine, the bark of Psydrax odorata is noted for its astringent properties, while the roots are considered to have purgative effects. openedition.orgird.fr

Elucidation of Chemical Structure and Stereochemistry

Initial Structural Assignments and Revisions

The initial efforts to define the structure of Plectrodorine laid the groundwork for our current understanding. However, as with many complex natural products, the first proposed structures are sometimes subject to revision as more detailed data becomes available. In the case of this compound, its structural elucidation was closely tied to that of another monoterpene alkaloid, oxerine. Synthetic studies aimed at producing these molecules have been instrumental in confirming or challenging proposed structures. For instance, the total synthesis of (-)-plectrodorine and (+)-oxerine helped to solidify their structural assignments. nih.gov A revision of the structure of a related trisaccharide unit was also noted in the broader context of stereoselective synthesis research. hamayaku.jp

Application of Advanced Spectroscopic Techniques for Structure Determination

Modern spectroscopy is the cornerstone of chemical structure elucidation, providing a non-destructive way to probe the intricate details of a molecule's framework. studypug.commvpsvktcollege.ac.in A combination of techniques is typically employed to piece together the structural puzzle. studypug.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. solubilityofthings.com It provides information on the chemical environment of individual atoms and their connectivity. libretexts.org For this compound, 1D NMR techniques like ¹H NMR and ¹³C NMR would have been used to identify the different types of protons and carbons present in the molecule. hmdb.ca 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would then be used to establish which protons are coupled to each other and which protons are attached to which carbons. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space correlations, which are crucial for determining the relative stereochemistry of the molecule. nih.gov The chemical shifts and coupling constants observed in the NMR spectra of this compound are key to defining its structure. organicchemistrydata.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Analogs (Note: This table is a generalized representation based on typical values for similar compounds and does not represent the actual spectrum of this compound itself, as specific data is not publicly available.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 3.5 - 4.0 | dd | 8.0, 4.0 |

| H-3 | 7.0 - 7.5 | d | 5.0 |

| H-4 | 8.0 - 8.5 | d | 5.0 |

| H-5 | 2.5 - 3.0 | m | - |

| H-6 | 1.8 - 2.2 | m | - |

| H-7 | 1.5 - 1.9 | m | - |

| CH₃ | 1.0 - 1.3 | d | 7.0 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is indispensable for determining the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound. lcms.cz Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure. msu.edu For example, HRESIMS data was used to elucidate the structures of marinoquinoline natural products. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, such as the pyridine (B92270) ring in this compound. numberanalytics.com Infrared (IR) spectroscopy, on the other hand, probes the vibrational frequencies of chemical bonds. solubilityofthings.com It is excellent for identifying the presence of specific functional groups within the molecule, such as C=N bonds in the pyridine ring and C-H bonds of the aliphatic cyclopentane (B165970) ring. nih.gov

Determination of Absolute Configuration (e.g., Circular Dichroism Exciton (B1674681) Chirality Method)

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, determining its absolute configuration—the exact three-dimensional arrangement of its atoms in space—requires specialized techniques. Circular Dichroism (CD) spectroscopy is a powerful method for this purpose. mtoz-biolabs.com The CD exciton chirality method, in particular, can be used to assign the absolute configuration of molecules containing multiple chromophores. By analyzing the interactions between these chromophores, the absolute stereochemistry can be deduced. nih.gov This method involves comparing the experimental CD spectrum with theoretical spectra calculated for the possible enantiomers. nih.gov Vibrational Circular Dichroism (VCD) is another technique that can be used to determine the absolute configuration of chiral molecules in solution. spectroscopyasia.comnih.gov

Analysis of Unique Structural Motifs within the Cyclopenta[c]pyridine Skeleton

This compound belongs to a class of monoterpene alkaloids characterized by a cyclopenta[c]pyridine skeleton. researchgate.netnih.govnih.gov This fused ring system is a key structural feature and is found in a variety of bioactive natural products. rsc.org The synthesis of this specific skeleton is a significant challenge in organic chemistry. researchgate.net The total synthesis of (-)-plectrodorine and (+)-oxerine, for example, utilized an intramolecular Diels-Alder reaction of an oxazole-olefin to construct this core structure. nih.govresearchgate.net The unique arrangement of the cyclopentane ring fused to the pyridine ring in this compound is crucial to its chemical properties and biological activity. researchgate.netnih.gov

Total Synthesis and Synthetic Analogues

Early Approaches to the Synthesis of Plectrodorine and its Core Skeleton

Early synthetic endeavors targeting the this compound framework were closely linked to the broader challenge of constructing cyclopenta[c]pyridine systems, which are key structural motifs in a variety of monoterpene alkaloids. researchgate.net The total synthesis of (−)-plectrodorine and its congener (+)-oxerine was a significant achievement in this field. researchgate.netnih.gov A pivotal and recurring strategy in these early syntheses was the application of an intramolecular Diels-Alder reaction of an oxazole-olefin. researchgate.netnih.gov

A foundational approach involved the synthesis of a key oxazole (B20620) alcohol intermediate. This was achieved through the reaction of α-lithiated methyl isocyanide with a suitable γ-butyrolactone derivative. nih.govacs.org This step efficiently constructed the oxazole ring, which would later participate in the key cycloaddition reaction. The resulting oxazole alcohol served as a versatile precursor that could be further elaborated to install the necessary olefinic tether for the intramolecular Diels-Alder reaction. nih.gov The cyclopenta[c]pyridine core of this compound and related alkaloids was thus assembled through this strategic sequence, highlighting the utility of the oxazole-based cycloaddition in the synthesis of these complex natural products. nih.govresearchgate.net

Strategic Methodologies in Total Synthesis

The total synthesis of this compound has been a testing ground for strategic and efficient synthetic methodologies. The primary challenge lies in the stereocontrolled construction of the fused bicyclic core.

Utilization of Intramolecular Oxazole-Olefin Diels-Alder Reactions

A cornerstone of this compound synthesis is the intramolecular oxazole-olefin Diels-Alder (IMDAO) reaction. researchgate.netnih.govacs.orgresearchgate.net This powerful transformation constructs the cyclopenta[c]pyridine skeleton in a single, atom-economical step. nih.gov In this key reaction, the oxazole ring acts as the diene component, reacting with a tethered olefin dienophile to form a bicyclic adduct. Subsequent aromatization then yields the desired pyridine (B92270) ring fused to a cyclopentane (B165970) ring. nih.gov

The synthesis of the IMDAO precursor typically begins with the formation of an oxazole alcohol from a γ-butyrolactone. nih.gov This precursor is then elaborated to attach the olefinic side chain, setting the stage for the crucial cycloaddition. The efficiency of the Diels-Alder reaction itself has been a subject of investigation, with studies showing that the reaction conditions can significantly impact the yield of the desired cycloadduct. nih.gov The successful application of the IMDAO reaction has been demonstrated in the total syntheses of both (–)-plectrodorine and (+)-oxerine, solidifying its importance as a key strategic element in the synthesis of this class of alkaloids. researchgate.netnih.govresearchgate.net

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is paramount for accessing the biologically active form of the natural product. nih.gov

One effective strategy for achieving enantioselectivity is through chiral pool synthesis. This approach utilizes readily available chiral starting materials from nature to introduce the desired stereochemistry. nih.gov By starting with a molecule that already possesses the correct stereochemical configuration at one or more centers, the chirality can be transferred throughout the synthetic sequence to the final target molecule. This method has been successfully employed in the synthesis of (-)-plectrodorine. nih.gov

The stereoselectivity of the key intramolecular Diels-Alder reaction is also a crucial consideration. The facial selectivity of the cycloaddition, which determines the relative orientation of the newly formed rings, can be influenced by the existing stereocenters in the precursor molecule. Through careful design of the synthetic route and control of reaction conditions, it is possible to favor the formation of the desired diastereomer, leading to a highly stereocontrolled synthesis of the natural product. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a valuable endeavor for exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced or novel biological activities. mdpi.com The modification of the this compound core structure allows for the investigation of how different functional groups and structural features influence its biological profile.

Synthetic efforts in this area have leveraged the robust methodologies developed for the total synthesis of the natural product itself. For instance, the versatile intramolecular oxazole-olefin Diels-Alder reaction can be adapted to incorporate different substituents on both the oxazole and olefin components, leading to a diverse range of analogues. By varying the starting materials, such as the initial lactone or the olefinic tether, chemists can systematically alter the substitution pattern around the cyclopenta[c]pyridine core.

While the primary focus of many studies has been the total synthesis of the natural product, the synthesis of related monoterpene pyridine alkaloids and cyclopenta[c]pyridine derivatives provides a broader context for the types of structural modifications that are synthetically accessible. nih.govmdpi.com These synthetic campaigns, often aimed at creating libraries of related compounds, are crucial for identifying the key pharmacophoric elements of this compound and for the rational design of new, potentially more potent therapeutic agents. mdpi.com

Preclinical Pharmacological Activities and Molecular Mechanisms

Observed Biological Activities in in vitro and Animal Models

The anti-inflammatory potential of compounds is often evaluated using human neutrophils, which are key players in the inflammatory response. nih.gov When activated, neutrophils release cytotoxic agents like superoxide (B77818) anions (O₂⁻) and tissue-degrading enzymes such as elastase, both of which are mediators of neutrophilic inflammation. nih.govnchu.edu.tw The suppression of these processes is a target for anti-inflammatory drugs. nih.gov

A cyclopenta[c]pyridine derivative identified as Salviadiginine A, isolated from the roots of Salvia digitaloids, was assessed for its anti-inflammatory effects. nih.gov The study measured the compound's ability to inhibit the generation of superoxide anion and the release of elastase in human neutrophils stimulated by N-formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB). The results indicated that at a concentration of 10 μM, the compound exhibited weak inhibitory activity against these inflammatory markers. nih.gov

| Compound | Assay | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|

| Salviadiginine A (Plectrodorine Analog) | Superoxide Anion Generation | 10 µM | 7.88 ± 5.53 | nih.gov |

| Salviadiginine A (this compound Analog) | Elastase Release | 10 µM | Data not specified as significant | nih.gov |

The cyclopenta[c]pyridine skeleton is a key structural feature in many bioactive compounds, and derivatives have shown potential across several therapeutic and agricultural areas. mdpi.comnih.gov Research into synthetic and naturally occurring cyclopenta[c]pyridine derivatives has revealed a spectrum of biological activities, including antibacterial, insecticidal, antiviral, and neuropharmacological effects. mdpi.comnih.gov

For instance, studies on newly synthesized 5-aryl-cyclopenta[c]pyridine derivatives, using the natural product cerbinal (B109895) as a lead compound, have demonstrated notable bioactivities. nih.govacs.org Specific findings include:

Antiviral Activity: Certain derivatives showed potent activity against the Tobacco Mosaic Virus (TMV), with efficacy higher than the commercial antiviral agent ribavirin (B1680618) at tested concentrations. nih.gov

Insecticidal Activity: Many of the synthesized derivatives exhibited good larvicidal efficacy against the diamondback moth (Plutella xylostella). nih.govacs.org

Fungicidal Activity: These compounds also displayed broad-spectrum fungicidal properties, with one derivative showing an outstanding inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.govacs.org

Other research has highlighted the neuropharmacological potential within the broader class of monoterpene pyridine (B92270) alkaloids. For example, Actinidine acts as an agonist on benzodiazepine (B76468) receptors, modifying GABA-ergic metabolism. mdpi.com

Investigations into Molecular and Cellular Mechanisms of Action

While the specific molecular mechanisms of this compound are not extensively detailed, research on related alkaloids and other anti-inflammatory compounds provides insight into potential pathways. The inhibitory effects observed in neutrophils often involve complex signaling cascades. nih.gov

Studies on other anti-inflammatory agents that inhibit superoxide anion generation and elastase release in neutrophils have pointed to mechanisms involving the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov For example, the chalcone (B49325) derivative 3'-isopropoxychalcone was found to inhibit these neutrophil functions by elevating intracellular cAMP levels. nih.gov This elevation was achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for degrading cAMP. The increased cAMP levels then activate Protein Kinase A (PKA), leading to the downstream inhibition of inflammatory responses. nih.gov

Additionally, research on other monoterpene pyridine alkaloids suggests different potential mechanisms. Cantleyine II is postulated to exert spasmolytic activity by inhibiting Ca²⁺ influx through voltage-gated calcium channels. mdpi.com It is important to note that these mechanisms are for related or functionally similar compounds, and further research is required to determine the specific pathways engaged by this compound.

Assessment in Relevant Preclinical Research Models

The evaluation of compounds like this compound and its derivatives relies on a variety of preclinical research models to determine efficacy, toxicity, and mechanism of action before any consideration for clinical trials. biobide.com These models range from cellular assays to whole-organism studies.

In vitro Models: These are essential for initial screening and mechanistic studies. Human neutrophils are a standard cellular model for assessing anti-inflammatory activity, specifically the inhibition of superoxide generation and elastase release. nih.govsemanticscholar.org Other cell-based models include macrophage cell lines (e.g., LPS-challenged RAW 264.7) for studying inflammatory pathways and human-derived cells for more precise screening. nchu.edu.twbiobide.com

In vivo Models: Animal models are crucial for understanding a compound's effects in a complex biological system. The zebrafish (Danio rerio) has become a popular alternative model for early-stage in vivo testing, particularly for assessing toxicity, due to its rapid development and genetic similarity to humans. nih.govbiobide.com Rodent models, such as mice and rats, are extensively used to create models of human diseases, including inflammation, immune disorders, and cancer, allowing for the evaluation of drug efficacy and safety in a mammalian system. medicilon.comclinicaltrialsarena.com Advanced models like humanized mice, which contain functional human genes or cells, are used for testing immunomodulators. clinicaltrialsarena.com Human tissue models, such as the use of fresh human arteries or uterine tissue in organ bath studies, offer a highly relevant platform for predicting effects in humans and investigating mechanisms behind side effects. reprocell.com

| Model Type | Specific Example | Application in Research | Source |

|---|---|---|---|

| In Vitro (Cell-based) | Human Neutrophils | Screening for anti-inflammatory activity (superoxide/elastase inhibition) | nih.govsemanticscholar.org |

| Murine Macrophage Cell Lines (RAW 264.7) | Studying anti-inflammatory effects and pathways | nchu.edu.tw | |

| In Vivo (Animal) | Zebrafish (Danio rerio) | Toxicity screening, early-stage safety assessment | nih.govbiobide.com |

| Rodent Models (Mice, Rats) | Disease modeling (inflammation, cancer) for efficacy and safety studies | medicilon.comclinicaltrialsarena.com | |

| Humanized Mouse Models | Testing immunomodulatory drug candidates | clinicaltrialsarena.com | |

| Ex Vivo | Fresh Human Tissue Models (e.g., arteries, uterus) | Assessing effects on human organs, predicting side effects | reprocell.com |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Elements for Activity

There is currently no publicly available research that identifies the specific pharmacophores or essential structural elements of Plectrodorine responsible for any biological activity. Pharmacophore modeling would require a set of active analogues, which have not been described in the literature.

Impact of Stereochemistry on Biological Efficacy

While the total synthesis of the specific stereoisomer, (-)-Plectrodorine, has been achieved, comparative studies on the biological efficacy of different stereoisomers of this compound are not available. nih.gov Therefore, the precise impact of its stereochemistry on its biological function remains an open area for investigation.

Correlations between Structural Modifications and Altered Biological Responses

Detailed studies involving the systematic structural modification of this compound and the subsequent evaluation of the biological responses of these new derivatives have not been published. As a result, no data tables correlating specific structural changes with changes in biological activity can be compiled at this time.

Analytical Methodologies for Plectrodorine Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, Preparative HPLC)

The isolation and purification of Plectrodorine from a crude natural extract is a multi-step process that employs various chromatographic methods. nd.edu These techniques separate compounds based on differential partitioning between a stationary phase and a mobile phase. youtube.com The process typically moves from low-resolution, high-capacity methods for initial fractionation to high-resolution methods for final purification. researchgate.netcolumn-chromatography.com

Initial fractionation of a plant extract is often achieved using column chromatography (CC) . researchgate.netnih.gov This technique uses a solid stationary phase, such as silica (B1680970) gel or alumina, packed into a glass column. The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it, separating the components based on their differing polarities and affinities for the stationary phase. column-chromatography.comnih.gov For compounds like alkaloids, reversed-phase column chromatography, using materials like Diaion HP-20 gel, can also be employed where the stationary phase is non-polar and the mobile phase is polar. nih.gov

Fractions collected from column chromatography are often analyzed using Thin-Layer Chromatography (TLC) to monitor the separation progress and identify fractions containing the target compound. researchgate.netnih.gov For further purification, Preparative Thin-Layer Chromatography (pTLC) can be used, where the separated bands of compounds are scraped from the plate for recovery. nih.gov

For the final purification and quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. altabioscience.comthermofisher.com HPLC utilizes high pressure to pass the mobile phase through a column packed with very fine particles, providing high resolution and sensitivity. thermofisher.com A reversed-phase HPLC (RP-HPLC) setup is commonly used for alkaloids. altabioscience.com When the goal is to isolate larger quantities of the pure compound for further studies, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC. altabioscience.com In the context of synthesizing this compound, these purification techniques are indispensable for isolating the final product from reaction mixtures. researchgate.net Chiral HPLC may also be utilized to separate enantiomers if a racemic mixture is produced or isolated.

Detailed research findings on the isolation of related natural products demonstrate a systematic application of these techniques. For instance, the isolation of compounds from Salvia digitaloides involved sequential column chromatography on Diaion HP-20 and silica gel, followed by pTLC for final purification. nih.gov Similarly, the quantification of alkaloids like camptothecin (B557342) in plant extracts is routinely performed using analytical HPLC with a UV detector, and the method is validated for accuracy and reproducibility. nih.gov

| Technique | Principle of Separation | Primary Use in this compound Research | Reference |

|---|---|---|---|

| Column Chromatography (CC) | Adsorption/Partition on a solid stationary phase (e.g., silica gel) | Initial fractionation of crude extracts to separate groups of compounds. | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition on a thin layer of adsorbent on a flat plate | Monitoring fractions from CC, assessing purity, and optimizing solvent systems. | nih.gov |

| Preparative TLC (pTLC) | Same as TLC, but on a larger scale | Purification of small quantities of the compound from semi-purified fractions. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partition between a liquid mobile phase and a solid stationary phase under high pressure. | Final purification (analytical scale), purity assessment, and quantification. | altabioscience.comthermofisher.com |

| Preparative HPLC | Same as HPLC, but with larger columns and higher sample capacity | Isolation of pure this compound in milligram to gram quantities for structural elucidation and biological testing. | altabioscience.comresearchgate.net |

Spectroscopic Methods for Purity Assessment and Characterization in Research

Once this compound has been isolated in a pure form, its chemical structure must be unequivocally determined. This is accomplished using a combination of spectroscopic techniques that each provide unique pieces of information about the molecule's structure. numberanalytics.comjeolusa.com The synergy between mass spectrometry and nuclear magnetic resonance spectroscopy is particularly powerful in this regard. outsourcedpharma.comtheanalyticalscientist.com

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. outsourcedpharma.com High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the calculation of the elemental composition. dntb.gov.ua Analysis of the fragmentation patterns within the mass spectrum can also offer clues about the structural components of the molecule. clariant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. jeolusa.com

1H NMR provides information about the number, environment, and connectivity of hydrogen atoms.

13C NMR reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). jeolusa.com

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the assembly of the complete carbon skeleton and the placement of substituents. nd.edu NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by identifying atoms that are close to each other in space.

Other spectroscopic methods provide complementary information:

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores (light-absorbing groups), such as conjugated systems or aromatic rings, within the molecule. numberanalytics.com

Infrared (IR) Spectroscopy identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), amine (-NH)) based on their characteristic vibration frequencies. numberanalytics.com

Purity assessment can also be performed spectroscopically. A pure sample should yield NMR and MS spectra consistent with a single entity. The presence of unexpected peaks in an NMR spectrum or ions in a mass spectrum can indicate impurities. outsourcedpharma.com

| Spectroscopic Method | Information Provided | Role in this compound Research | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Determination of the molecular formula (e.g., CxHyNzOw). | dntb.gov.uaclariant.com |

| 1H and 13C NMR | Information on the chemical environment and number of hydrogen and carbon atoms. | Provides the carbon-hydrogen framework of the molecule. | jeolusa.com |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Atom connectivity (H-H, C-H) and spatial proximity. | Complete assembly of the molecular structure and determination of stereochemistry. | nd.edu |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies groups like C=O, O-H, N-H, and C-O bonds. | numberanalytics.com |

| UV-Visible Spectroscopy | Presence of conjugated systems and chromophores. | Indicates features like aromatic rings or conjugated double bonds. | numberanalytics.com |

Techniques for Metabolite Identification and Profiling (if applicable)

Should research indicate that this compound is metabolized in vivo or in vitro, identifying the resulting biotransformation products is crucial for understanding its complete pharmacological and toxicological profile. Metabolite profiling involves detecting and identifying these metabolites, which are often present at low concentrations in complex biological matrices. nih.govfrontiersin.org

The primary analytical platform for metabolite profiling is the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) . nih.govmdpi.com This method combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com In a typical workflow, an extract from a biological sample (e.g., plasma, urine, or a hepatocyte incubation) is injected into the LC-MS system. The HPLC separates the parent drug from its metabolites, which are then detected by the mass spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential in this context. It allows for the detection of unknown metabolites and the determination of their elemental compositions from accurate mass measurements. mdpi.comfrontiersin.org By comparing the metabolic profile of a sample treated with this compound to a control sample, unique signals corresponding to potential metabolites can be identified. The mass difference between a metabolite and the parent compound suggests the type of biotransformation that occurred (e.g., a +16 Da shift indicates an oxidation).

For definitive structural elucidation of a novel or significant metabolite, the compound often needs to be isolated or synthesized. Its structure is then confirmed using the same spectroscopic techniques described in section 8.2, with NMR spectroscopy being the gold standard for unambiguous structure determination. frontiersin.org Studies on other monoterpenoid alkaloids have successfully used LC-MS platforms to profile and identify related compounds in plant extracts, demonstrating the applicability of this methodology. nih.govnih.gov

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Additional Biological Targets and Pathways

Plectrodorine belongs to the broader class of monoterpene pyridine (B92270) alkaloids, a group of natural products derived from iridoid glycosides. researchgate.netnih.gov This class of compounds has been associated with a wide array of biological activities, suggesting that this compound may also interact with various biological targets and pathways. researchgate.net

Currently, specific biological targets for this compound have not been extensively elucidated. However, based on the known activities of related monoterpene alkaloids, several potential areas of investigation emerge. Monoterpene alkaloids have demonstrated a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, insecticidal, and neuropharmacological activities. researchgate.netnih.govresearchgate.netbohrium.com For instance, some monoterpene indole (B1671886) alkaloids have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production and decreasing the expression of cyclooxygenase-2 (COX-2) and transforming growth factor-beta 1 (TGF-β1). nih.gov Other related alkaloids, such as actinidine, have been shown to act as agonists on benzodiazepine (B76468) receptors, affecting GABA-ergic metabolism. mdpi.com

Future research should, therefore, focus on systematic screening of this compound against a panel of biological targets associated with these activities. High-throughput screening assays could be employed to identify potential interactions with enzymes, receptors, and ion channels. Techniques like network pharmacology and molecular docking could also be utilized to predict potential targets and understand the molecular basis of its activity, as has been done for other natural products.

Advancements in Scalable Synthetic Methods for Research and Development

The total synthesis of (-)-Plectrodorine has been successfully achieved, with a key step involving an intramolecular Diels-Alder reaction of an oxazole-olefin. nih.gov This accomplishment provides a solid foundation for obtaining the molecule for research purposes. However, for extensive biological evaluation and potential future development, advancements in scalable synthetic methods are crucial.

The existing synthetic routes, while elegant in their chemical strategy, may require optimization for larger-scale production. researchgate.netbioagilytix.com Future research in this area should aim to:

Improve reaction efficiency: Investigating alternative catalysts, reaction conditions, and reagents to increase yields and reduce reaction times.

Develop greener synthetic routes: Utilizing more environmentally friendly solvents and reagents to enhance the sustainability of the synthesis.

A scalable synthesis is a prerequisite for producing sufficient quantities of this compound for in-depth biological studies, including in vivo experiments, which are necessary to validate its therapeutic potential. bioagilytix.com

Strategies for Expanding the Structural Diversity of this compound Analogues for Comprehensive SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are a cornerstone of medicinal chemistry. pelagobio.com For this compound, where SAR data is currently lacking, a systematic approach to generating analogues is required. Expanding the structural diversity of this compound analogues can be approached through several strategies:

Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, and hydroxyl groups) onto the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to biological targets.

Alteration of the Cyclopentane (B165970) Ring: Modifications to the stereochemistry and substitution pattern of the fused cyclopentane ring could provide insights into the spatial requirements for biological activity.

Derivatization of Existing Functional Groups: If any modifiable functional groups are present or can be introduced, they can serve as handles for further chemical elaboration to create a library of diverse analogues.

Synthesis of Isosteres: Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) can help to probe the importance of specific atoms or functional groups for activity.

The generation of a focused library of analogues, guided by computational modeling, would enable a comprehensive SAR exploration. This would be instrumental in identifying the key structural features responsible for any observed biological activity and in designing more potent and selective compounds. nih.gov

Conceptual Framework for this compound's Role as a Research Tool or Lead Compound in Preclinical Development

This compound holds conceptual potential as both a research tool and a lead compound in the preclinical development pipeline.

As a Research Tool:

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target. nih.govwikipedia.org If this compound is found to have high affinity and selectivity for a particular biological target, it could be developed into a valuable chemical probe. thermofisher.krnih.gov Such a probe would enable researchers to investigate the function of its target protein in cellular and organismal contexts, helping to elucidate biological pathways and validate the target for potential therapeutic intervention. nih.gov

As a Lead Compound:

A lead compound is a chemical starting point for drug discovery that exhibits promising biological activity but may require optimization of its properties to become a drug candidate. bioagilytix.comcreative-biolabs.com Given that monoterpene alkaloids are a source of compounds with diverse bioactivities, this compound could serve as a lead compound if it demonstrates significant activity in a disease-relevant assay. mdpi.comrsc.org The process of lead optimization would then involve medicinal chemistry efforts, including the SAR studies described above, to improve its potency, selectivity, and pharmacokinetic properties. bioagilytix.compelagobio.com The ultimate goal of preclinical studies is to model the desired biological effect in animals to predict treatment outcomes in patients, determine dosing and administration routes, and identify any potential toxicities.

The journey from a natural product to a clinical candidate is long and challenging. However, the unique structural features of this compound, combined with the known biological potential of its compound class, provide a strong rationale for its further investigation as a potential research tool or a starting point for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。